4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole
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Overview
Description
4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a hydroxyphenyl group at the 4-position and a pyridyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with 2-bromo-4’-pyridylacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The pyridyl group can be reduced to form a piperidine derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 4-(2-oxophenyl)-2-(4-pyridyl)thiazole.
Reduction: Formation of 4-(2-hydroxyphenyl)-2-(4-piperidyl)thiazole.
Substitution: Formation of 4-(2-halophenyl)-2-(4-pyridyl)thiazole derivatives.
Scientific Research Applications
4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.
Industry: Explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.
Protein Interaction: It can bind to specific proteins, inhibiting their activity and affecting cellular processes.
Electron Transport: In organic electronics, the compound facilitates electron transport due to its conjugated system.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyphenyl)-2-(4-pyridyl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(2-Hydroxyphenyl)-2-(4-pyridyl)imidazole: Contains an imidazole ring, offering different electronic properties.
4-(2-Hydroxyphenyl)-2-(4-pyridyl)benzothiazole: Features a benzothiazole ring, providing increased rigidity and stability.
Uniqueness
4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole is unique due to its combination of a hydroxyphenyl group and a pyridyl group on a thiazole ring. This structure imparts distinct electronic properties, making it valuable for applications in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13-4-2-1-3-11(13)12-9-18-14(16-12)10-5-7-15-8-6-10/h1-9,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAOLTKSJPWGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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